molecular formula C142H229N43O44 B599868 Acetyl-Amylin (8-37) (mouse, rat) CAS No. 178603-82-2

Acetyl-Amylin (8-37) (mouse, rat)

Cat. No. B599868
CAS RN: 178603-82-2
M. Wt: 3242.651
InChI Key: SASKIUBUOYDGGF-VGIXQOHXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl-Amylin (8-37) (mouse, rat) is a truncated analog of native Amylin . It selectively inhibits insulin-related glucose uptake and glycogen deposition in muscle tissue . It is a weak amylin receptor (AMY) antagonist .


Molecular Structure Analysis

The molecular weight of Acetyl-Amylin (8-37) (mouse, rat) is 3200.61 . Its molecular formula is C140H227N43O43 . The sequence of this peptide is Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-Arg-Ser-Ser-Asn-Asn-Leu-Gly-Pro-Val-Leu-Pro-Pro-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH2 .


Physical And Chemical Properties Analysis

Acetyl-Amylin (8-37) (mouse, rat) appears as a solid, white to off-white substance . It is soluble in water . The product should be stored in sealed storage, away from moisture .

Mechanism of Action

Acetyl-Amylin (8-37) (mouse, rat) enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats . It reduces plasma insulin and enhances several measures of whole body and muscle insulin sensitivity . It also elicits a significant alteration of in vivo lipid metabolism .

Safety and Hazards

The safety data sheet for Acetyl-Amylin (8-37) (mouse, rat) suggests that it should be handled with care . It is intended for research use only and is not for human or veterinary use .

properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C142H229N43O44/c1-63(2)47-83(116(205)157-59-106(201)183-44-26-33-96(183)131(220)179-109(69(13)14)135(224)174-92(50-66(7)8)139(228)185-46-28-35-98(185)140(229)184-45-27-34-97(184)132(221)182-112(74(19)191)138(227)173-91(57-104(148)199)126(215)177-107(67(9)10)133(222)156-58-105(200)160-93(60-186)128(217)172-90(56-103(147)198)127(216)181-111(73(18)190)137(226)164-82(113(149)202)51-77-36-38-78(193)39-37-77)166-123(212)88(54-101(145)196)170-124(213)89(55-102(146)197)171-129(218)94(61-187)176-130(219)95(62-188)175-118(207)80(32-25-43-155-142(152)153)162-134(223)108(68(11)12)178-125(214)85(49-65(5)6)168-121(210)86(52-76-29-22-21-23-30-76)169-122(211)87(53-100(144)195)165-114(203)71(16)159-120(209)84(48-64(3)4)167-117(206)79(31-24-42-154-141(150)151)161-119(208)81(40-41-99(143)194)163-136(225)110(72(17)189)180-115(204)70(15)158-75(20)192/h21-23,29-30,36-39,63-74,79-98,107-112,186-191,193H,24-28,31-35,40-62H2,1-20H3,(H2,143,194)(H2,144,195)(H2,145,196)(H2,146,197)(H2,147,198)(H2,148,199)(H2,149,202)(H,156,222)(H,157,205)(H,158,192)(H,159,209)(H,160,200)(H,161,208)(H,162,223)(H,163,225)(H,164,226)(H,165,203)(H,166,212)(H,167,206)(H,168,210)(H,169,211)(H,170,213)(H,171,218)(H,172,217)(H,173,227)(H,174,224)(H,175,207)(H,176,219)(H,177,215)(H,178,214)(H,179,220)(H,180,204)(H,181,216)(H,182,221)(H4,150,151,154)(H4,152,153,155)/t70-,71-,72+,73+,74+,79-,80-,81-,82-,83-,84-,85-,86-,87?,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,107-,108-,109-,110-,111-,112-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASKIUBUOYDGGF-VGIXQOHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C142H229N43O44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3242.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl-Amylin (8-37) (mouse, rat)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.